Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
Description
Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a synthetic small molecule characterized by a fused chromeno[2,3-c]pyrrol-3,9-dione core. Key structural features include:
- Chromeno-pyrrol system: A bicyclic framework formed by the fusion of a chromene (benzopyran) and pyrrolidine rings, with ketone groups at positions 3 and 7.
- Substituents: A 7-methyl group on the chromene ring and a 5-methylisoxazol-3-yl moiety attached to the pyrrolidine nitrogen.
- Benzoate ester: A methyl ester at the para position of the benzene ring, enhancing lipophilicity and influencing pharmacokinetic properties.
Properties
IUPAC Name |
methyl 4-[7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-12-4-9-17-16(10-12)21(27)19-20(14-5-7-15(8-6-14)24(29)30-3)26(23(28)22(19)31-17)18-11-13(2)32-25-18/h4-11,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYLENWYJKSKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a chromeno-pyrrol structure characterized by the following components:
- Chromeno moiety : Known for various pharmacological activities.
- Isoxazole ring : Often associated with antibacterial and anti-inflammatory properties.
- Dioxo groups : May enhance interactions with metal ions and biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 306.35 g/mol |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar chromeno-pyrrol frameworks exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the isoxazole group is particularly notable for its potential to inhibit bacterial growth.
Anti-inflammatory Effects
Compounds containing chromeno structures have been linked to anti-inflammatory effects. These effects are attributed to their ability to modulate inflammatory pathways through inhibition of pro-inflammatory cytokines . The specific mechanisms by which this compound exerts these effects are still under investigation.
Anticancer Activity
Research has indicated that the chromeno-pyrrol derivatives may possess anticancer properties. For instance, some studies have reported that related compounds can induce apoptosis in cancer cell lines by activating specific apoptotic pathways . The exact pathways influenced by this compound remain to be fully elucidated.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Activity : A study demonstrated that derivatives of chromeno-pyrrole exhibited comparable antibacterial activity to gentamicin against Gram-positive and Gram-negative bacteria .
- Anticancer Studies : In vitro tests on cancer cell lines showed that certain chromeno derivatives could inhibit cell proliferation effectively. One study highlighted a derivative's ability to induce cell cycle arrest in the G0/G1 phase .
- Mechanistic Insights : Research into the mechanisms of action revealed that these compounds might inhibit key enzymes involved in inflammatory responses and cancer progression .
Scientific Research Applications
Synthesis and Characterization
The synthesis of Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate involves several steps that typically include the formation of the isoxazole and pyrrole rings. The compound can be synthesized through multi-step reactions involving key intermediates and specific reagents that ensure high yields and purity.
Key Synthesis Methods:
- Cyclization Reactions : Utilizing cyclization techniques to form the fused ring structures.
- Functional Group Transformations : Modifying functional groups to achieve the desired chemical properties.
- Characterization Techniques : Employing NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that this compound exhibits various biological activities that make it a candidate for further pharmacological studies.
Antimicrobial Properties
Studies have shown that compounds with similar structural motifs possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of isoxazole and pyrrole rings contributes to their effectiveness as antimicrobial agents.
Anticancer Potential
Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties. The mechanisms are thought to involve the inhibition of specific cellular pathways associated with tumor growth and proliferation.
Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains of bacteria.
- Anticancer Drugs : Formulation of novel cancer therapies based on its ability to inhibit tumor growth.
- Anti-inflammatory Agents : Exploration of its potential in treating inflammatory diseases due to its structural similarities to known anti-inflammatory compounds.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study on Antimicrobial Activity : A study demonstrated that a related compound showed a zone of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli . This suggests the potential for this compound to be developed as an effective antimicrobial agent.
- Case Study on Anticancer Efficacy : In vitro studies indicated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines . This underscores the necessity for further research into its mechanisms and efficacy as an anticancer drug.
Comparison with Similar Compounds
Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate (CAS: 4803-02-5)
- Structural Differences: Position 7: Fluorine substituent (vs. Position 2: Pyridin-3-ylmethyl group (vs. 5-methylisoxazol-3-yl), introducing a basic nitrogen and altering steric bulk.
- Implications :
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylamino)benzoate (I-6273)
- Structural Differences: Core: Lacks the chromeno-pyrrol system; instead, it features a phenethylamino linker. Substituents: 3-methylisoxazol-5-yl group (vs. 5-methylisoxazol-3-yl in the target) and an ethyl ester (vs. methyl).
- Implications :
Substituent-Driven Comparisons
Isoxazole Derivatives
Compounds like I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) highlight the role of linker groups (thio vs. ethoxy) and ester chains (ethyl vs. methyl):
- Thio vs. Oxygen Linkers : Thioethers (I-6373) may increase hydrophobicity and oxidative susceptibility compared to ethers (I-6473) or esters.
- Ester Chain Length : Methyl esters (target compound) typically exhibit faster cellular uptake than ethyl esters due to lower steric hindrance .
Physicochemical and Spectroscopic Properties
*Molecular weight reported in conflicts with the formula C4H7N5O; likely a typographical error. †Further verification required for CAS 4803-02-5 data. ‡Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
